Ethyl elaidate

Description

Significance of Elaidic Acid Ethyl Ester in Academic Investigations

Elaidic acid ethyl ester holds significance in several areas of academic research, primarily due to its relationship with elaidic acid, a major trans fat found in hydrogenated vegetable oils. atamankimya.comchemicalbook.com Research into its ethyl ester form is crucial for understanding the metabolic fate and biological effects of dietary trans fats. The compound serves as a valuable tool in lipid metabolism studies, allowing researchers to investigate the impact of trans fatty acids on cellular processes. atamankimya.com

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, elaidic acid ethyl ester is an important analyte. nih.govnih.gov Its detection and quantification in various tissues and fluids can provide insights into lipid profiles and their alterations under different physiological and pathological conditions. nih.gov Furthermore, the study of elaidic acid ethyl ester extends to its potential applications, such as in the formulation of lipid-based drug delivery systems and as a component in parenteral nutrition. The compound is also investigated for its role as a biomarker, particularly in the context of alcohol consumption and related disorders. nih.govmayoclinic.orgnih.gov

Historical Trajectories and Foundational Studies on Elaidic Acid Ethyl Ester

Historically, research on elaidic acid and its derivatives has been linked to the rise of industrially produced trans fats through the partial hydrogenation of vegetable oils. atamankimya.com Early studies focused on the chemical synthesis and characterization of elaidic acid and its esters. A foundational aspect of this research was the development of methods to isomerize oleic acid, its cis-isomer, to elaidic acid. atamankimya.com One notable early technique involved the use of nitrogen dioxide gas to facilitate this transformation. pjsir.org

Spectrophotometric studies in the mid-20th century began to explore the oxidation of fatty acids, including elaidic acid and its ethyl ester, laying the groundwork for understanding their stability and reactivity. acs.org Foundational research also includes the development of analytical techniques to separate and identify trans fatty acid isomers. Schlenk and Holman's work on urea (B33335) complex formation demonstrated the preferential precipitation of elaidic acid compared to oleic acid, a principle that aided in its purification and study. pjsir.org These early investigations into the synthesis, purification, and basic chemical properties of elaidic acid and its esters provided the essential building blocks for subsequent, more complex biological and metabolic studies.

Current Research Frontiers and Unaddressed Questions in Elaidic Acid Ethyl Ester Studies

Current research on elaidic acid ethyl ester is multifaceted, exploring its role in various biological and industrial contexts. A significant area of investigation is its function as a biomarker. Studies have explored its potential to help diagnose conditions like alcoholic pancreatitis. nih.govmayoclinic.orgnih.gov The sustained elevation of fatty acid ethyl esters (FAEEs), including elaidic acid ethyl ester, in circulation during alcoholic pancreatitis is a key finding, though the precise mechanisms and full diagnostic utility are still under investigation. nih.govnih.gov

In the realm of lipidomics and metabolic studies, researchers are using advanced analytical techniques like mass spectrometry to create detailed lipid profiles in various tissues following the intake of different fatty acids. nih.govfrontiersin.org These studies aim to understand the tissue-specific distribution and metabolic fate of fatty acids like elaidic acid. nih.gov For instance, research has shown that elaidic acid can potently induce the synthesis of certain lipids in liver cells, a finding that has implications for understanding the effects of trans fats on liver metabolism. nih.gov

The application of elaidic acid ethyl ester in biofuel production is another active research area. ontosight.aifrontiersin.orgnih.gov Scientists are exploring enzymatic methods to produce fatty acid ethyl esters, including elaidic acid ethyl ester, from various oil sources as a renewable energy alternative. frontiersin.orgresearchgate.net

However, several questions remain unaddressed. The complete picture of how elaidic acid ethyl ester and other FAEEs contribute to cellular damage, particularly in organs like the heart and pancreas, is not fully understood. nih.gov While it is known that these esters can be hydrolyzed to release the parent fatty acid, the full cascade of downstream effects and the specific roles of different FAEE species require further elucidation. nih.gov Additionally, the long-term consequences of the accumulation of elaidic acid ethyl ester in various tissues are yet to be comprehensively determined.

Theoretical Underpinnings Guiding Elaidic Acid Ethyl Ester Research Paradigms

The research paradigms surrounding elaidic acid ethyl ester are guided by several key theoretical frameworks. A central concept is the structure-function relationship in lipid biology. The difference in the spatial arrangement of the double bond in elaidic acid (trans) compared to its isomer, oleic acid (cis), leads to significant differences in their physical and chemical properties. atamankimya.com This, in turn, dictates how their respective ethyl esters interact with biological membranes and enzymes.

The theoretical basis for its study as a biomarker is rooted in the understanding of non-oxidative ethanol (B145695) metabolism. When ethanol is present, fatty acids can be esterified to form fatty acid ethyl esters. hmdb.ca The presence and concentration of specific FAEEs, such as elaidic acid ethyl ester, can therefore serve as an indicator of alcohol consumption and its metabolic consequences. nih.govmayoclinic.org

In the context of metabolic studies, research is often guided by the principles of gene regulation and enzyme kinetics. For example, studies investigating the effect of elaidic acid on liver cells are based on the hypothesis that it can modulate the expression of genes involved in lipid synthesis. nih.gov Research has explored how elaidic acid can activate key transcription factors like sterol regulatory element-binding proteins (SREBPs), which control the expression of lipogenic genes. nih.gov

Finally, the investigation of elaidic acid ethyl ester in industrial applications like biofuels is underpinned by principles of green chemistry and enzyme catalysis. frontiersin.orgresearchgate.net The goal is to develop sustainable and efficient processes for converting oils into fatty acid ethyl esters. mdpi.com This involves understanding the thermodynamics and kinetics of esterification and transesterification reactions. mdpi.comresearchgate.net

Detailed Research Findings

Recent research has provided significant insights into the biochemical effects of elaidic acid and its ethyl ester.

Impact on Lipid Metabolism

A study using HuH-7 liver cells demonstrated that elaidic acid treatment led to increased synthesis of cholesteryl esters and triglycerides. This effect was more pronounced than that observed with its cis-isomer, oleic acid, suggesting a unique role for elaidic acid in hepatic lipid biosynthesis. The study also found that elaidic acid increased the mRNA levels of SREBP-1c, a key regulator of fatty acid and cholesterol synthesis.

| Cell Line | Treatment | Key Findings |

| HuH-7 | Elaidic Acid | Increased synthesis of cholesteryl esters and triglycerides. |

| HuH-7 | Elaidic Acid | Upregulated mRNA levels of SREBP-1c. |

| HuH-7 | Oleic Acid | Less potent effect on lipid synthesis compared to elaidic acid. |

Biomarker Potential

In a prospective blinded study, median levels of fatty acid ethyl esters (FAEEs) were found to be significantly elevated in patients with alcoholic pancreatitis and during alcohol intoxication compared to controls. nih.gov On a receiver operating characteristic (ROC) curve analysis, the area under the curve (AUC) for FAEEs as a diagnostic biomarker for alcoholic pancreatitis was 0.87. nih.govnih.gov

| Patient Group | Median FAEE Levels (nM) |

| Alcoholic Pancreatitis | 103.1 nih.govnih.gov |

| Alcohol Intoxication | 205 nih.govnih.gov |

| Normal Controls | 1.7 nih.gov |

| Non-alcoholic Pancreatitis | 8 nih.gov |

Chemical Synthesis and Properties

Elaidic acid ethyl ester can be synthesized through the esterification of elaidic acid with ethanol, often using an acid catalyst. It is characterized by its molecular formula C20H38O2 and a higher melting point compared to some other fatty acid esters. ontosight.ai Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for identifying and quantifying elaidic acid ethyl ester, particularly for resolving it from its cis-isomer, oleic acid ethyl ester.

| Property | Value/Description |

| Molecular Formula | C20H38O2 ontosight.aiscbt.com |

| Synthesis Method | Esterification of elaidic acid with ethanol. |

| Analytical Technique | Gas chromatography-mass spectrometry (GC-MS). |

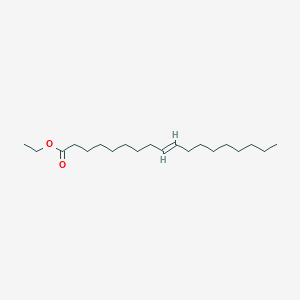

Structure

2D Structure

Properties

IUPAC Name |

ethyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGKNOAMLMIIKO-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00110052 | |

| Record name | Ethyl (9E)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00110052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethyl oleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

205.00 to 208.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl oleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6114-18-7, 111-62-6 | |

| Record name | Ethyl elaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6114-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl elaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006114187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (9E)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00110052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl elaidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl oleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-32 °C | |

| Record name | Ethyl oleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Elaidic Acid Ethyl Ester

Enzymatic Routes for Elaidic Acid Ethyl Ester Synthesis

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods. Lipases are the primary biocatalysts employed for this purpose due to their efficacy in non-aqueous environments and their high specificity, which can minimize side reactions and simplify product purification.

The synthesis of elaidic acid ethyl ester via enzymatic routes predominantly involves the direct esterification of elaidic acid with ethanol (B145695) or the transesterification of triglycerides containing elaidate (B1234055) moieties. Lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) are highly effective catalysts for this transformation. google.com These enzymes operate under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity. google.com

The most commonly utilized lipase (B570770) for this reaction is the immobilized lipase B from Candida antarctica (CALB), often in the commercial form Novozym 435. This biocatalyst is renowned for its broad substrate specificity and stability. The reaction mechanism for lipase-catalyzed esterification is generally described as a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.

Optimizing reaction parameters is crucial for achieving high yields and process efficiency in biocatalytic synthesis. Key variables include the choice of lipase, substrate molar ratio, temperature, and the reaction medium.

Research has shown that conducting the esterification in a solvent-free system can be highly effective, reducing both environmental impact and downstream processing costs. In one study, the enzymatic synthesis of fatty acid ethyl esters using Novozym 435 in a solvent-free system achieved a yield of up to 98.4%. The optimal conditions were identified as a 3:1 molar ratio of acyl acceptor to oil, 5% enzyme concentration by weight of the oil, and a temperature of 50°C over 24 hours. Furthermore, the immobilized lipase demonstrated excellent reusability, maintaining its activity for at least 10 cycles.

The table below summarizes findings from a study on the optimization of fatty acid ethyl ester (FAEE) synthesis, highlighting the impact of key parameters on product yield.

| Parameter | Condition | Yield (%) | Reference |

|---|---|---|---|

| Enzyme | Novozym 435 (5% w/w) | 98.4 | Adapted from Wang and Cao, 2011 |

| System | Solvent-Free | ||

| Molar Ratio (Acyl Acceptor:Oil) | 3:1 | ||

| Temperature | 50°C | ||

| Enzyme | TLL-Sepabeads® | 84.3 | Adapted from a 2023 study on borage oil ethanolysis |

| System | Solvent-Free | ||

| Time | 24 h | ||

| Temperature | 40°C |

Chemo-Catalytic and Conventional Synthesis Approaches for Elaidic Acid Ethyl Ester

Alongside enzymatic methods, conventional chemical catalysis remains a prevalent approach for the synthesis of elaidic acid ethyl ester, particularly in large-scale industrial production.

The direct esterification of elaidic acid with ethanol is a straightforward conventional method. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or p-toluenesulfonic acid. The process is usually conducted under reflux conditions to continuously remove the water formed during the reaction, thereby shifting the equilibrium towards the product side.

For industrial-scale production, transesterification of triglycerides from natural oils is a common route. This process involves reacting the oil with ethanol in the presence of an acid or, more commonly, a base catalyst like sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically performed at elevated temperatures and pressures to ensure high conversion rates.

Recent research has focused on developing novel heterogeneous and bifunctional catalysts to overcome the drawbacks of traditional homogeneous catalysts, such as corrosion, difficulty in separation, and soap formation.

Heterogeneous Solid Acid Catalysts : Magnetic nanocatalysts like TiFe₂O₄@SiO₂–SO₃H have been developed for the esterification of fatty acids. nih.gov These catalysts show high activity and can be easily recovered using an external magnet for reuse, simplifying the purification process. nih.gov

Bifunctional Catalysts : Materials such as SrO–ZnO/Al₂O₃ have been synthesized to act as bifunctional catalysts. repec.orgresearchgate.net These catalysts possess both acidic and basic sites, allowing them to simultaneously catalyze the esterification of free fatty acids and the transesterification of triglycerides, which is particularly useful for processing low-grade feedstocks with high acid content. researchgate.net

Simple Metal Salt Catalysts : Simple and cost-effective catalysts, such as zinc(II) salts, have been shown to be effective for the solvent-free esterification of fatty acids. acs.org These catalysts can be recycled, offering a greener alternative to traditional methods. acs.org

The table below compares different catalytic systems for esterification and transesterification reactions relevant to fatty acid ester synthesis.

| Catalyst Type | Example Catalyst | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Magnetic Nanocatalyst | TiFe₂O₄@SiO₂–SO₃H | Esterification | Easy magnetic recovery and reuse | nih.gov |

| Bifunctional Catalyst | SrO–ZnO/Al₂O₃ | Esterification & Transesterification | Simultaneous conversion of FFA and triglycerides | repec.orgresearchgate.net |

| Homogeneous Recyclable | Zinc(II) salts | Esterification | Effective in solvent-free conditions, recyclable | acs.org |

Derivatization Strategies for Elaidic Acid Ethyl Ester and Analogues

Elaidic acid ethyl ester can serve as a platform molecule for the synthesis of other valuable chemicals through derivatization. The primary sites for chemical modification are the carbon-carbon double bond and the ester functional group.

Key derivatization reactions include:

Oxidation : The trans double bond in the alkyl chain is susceptible to oxidation. This can lead to the formation of epoxides or, upon further reaction, diols. These functionalized products can be used as intermediates in the synthesis of polymers and other specialty chemicals.

Reduction : The ester group can be reduced to the corresponding alcohol, oleyl alcohol. A classic method for this transformation is the Bouveault–Blanc reduction, which historically used sodium in absolute ethanol. This reaction converts the ester into a primary alcohol. atamanchemicals.com

Substitution : The ester group can undergo nucleophilic substitution reactions. For instance, transesterification with a different alcohol can produce a different elaidate ester, while reaction with glycerol (B35011) can yield mono- or di-glycerides. researchgate.net

These derivatization strategies expand the utility of elaidic acid ethyl ester beyond its direct applications, opening pathways to a range of functionalized molecules.

Chemical Modification of the Ethyl Ester Moiety

The ethyl ester group of elaidic acid ethyl ester can undergo several transformations to yield a variety of derivatives. These reactions primarily involve the carbonyl group and the ethoxy group of the ester functional group.

One of the fundamental reactions is transesterification , where the ethyl group is exchanged with a different alkyl or aryl group by reacting with another alcohol in the presence of a catalyst. researchgate.net This process is crucial for producing different esters with tailored properties. For instance, transesterification with methanol (B129727) would yield ethyl elaidate, while reaction with longer-chain alcohols can produce esters with increased hydrophobicity. Both acid and base catalysts, such as sodium or potassium hydroxide, can be employed, often at elevated temperatures to drive the reaction. rsc.org Enzymatic transesterification using lipases, such as Candida antarctica lipase B, offers a milder and more selective alternative, minimizing isomerization of the trans double bond. google.com

Another key modification is the reduction of the ester group. Powerful reducing agents like lithium aluminum hydride can reduce the ethyl ester to the corresponding alcohol, (E)-octadec-9-en-1-ol. This transformation provides a route to a different class of fatty acid derivatives.

Hydrolysis , the reverse of esterification, can be achieved under acidic or basic conditions to yield elaidic acid and ethanol. Basic hydrolysis, or saponification, using a base like sodium hydroxide, results in the formation of the sodium salt of elaidic acid, which is a type of soap. acs.org

Furthermore, the ethyl ester can undergo amidation by reacting with amines to form the corresponding amides. This reaction introduces nitrogen into the molecule, opening pathways to a diverse range of compounds with potential applications in materials science and biology.

Finally, derivatization for analytical purposes is a significant area of chemical modification. For sensitive detection and analysis by techniques like gas chromatography-mass spectrometry (GC-MS), the ester can be derivatized. For example, derivatization with reagents like dimethylaminoethyl (DMAQ) can improve ionization efficiency and fragmentation patterns, aiding in structural elucidation and quantification. nih.govsciex.com

Table 1: Examples of Chemical Modifications of the Ethyl Ester Moiety

| Reaction Type | Reagents and Conditions | Product |

| Transesterification | Methanol, Acid/Base Catalyst, Heat | Mthis compound |

| Reduction | Lithium Aluminum Hydride | (E)-Octadec-9-en-1-ol |

| Hydrolysis (Saponification) | Sodium Hydroxide, Water, Heat | Sodium elaidate |

| Amidation | Amine, Heat | N-substituted elaidamide |

| Analytical Derivatization | Dimethylaminoethyl (DMAQ) reagent | DMAQ-derivatized elaidic acid |

Structural Elaboration of the Elaidic Acid Component

The elaidic acid backbone, with its characteristic trans double bond, offers several sites for chemical modification, allowing for the synthesis of a wide array of novel compounds.

The most prominent reactive site is the carbon-carbon double bond . This bond can undergo various addition reactions. Halogenation , for instance the addition of iodine across the double bond, can be achieved to produce iodinated derivatives. A process for preparing iodinated fatty acid ethyl esters involves a protonation reaction with phosphoric acid followed by an iodination reaction with an alkali metal iodide. google.com

Oxidation of the double bond can lead to the formation of epoxides or diols. Peroxy acids are commonly used for epoxidation, yielding an epoxide ring at the C9-C10 position. Subsequent hydrolysis of the epoxide can then produce the corresponding diol.

Metathesis is another powerful tool for modifying the elaidic acid chain. Olefin metathesis, using catalysts like the Grubbs second-generation catalyst, can be employed for self-metathesis or cross-metathesis with other alkenes. acs.org This reaction can alter the chain length and introduce new functional groups, leading to the formation of a mixture of products with potential surfactant properties. acs.org

The allylic positions (carbons adjacent to the double bond) are also susceptible to radical reactions, such as allylic halogenation, which can introduce a functional group at these positions without altering the double bond.

Finally, the entire alkyl chain can be modified through more complex multi-step synthetic sequences, building upon the initial functionalization of the double bond or other positions.

Table 2: Examples of Structural Elaboration of the Elaidic Acid Component

| Reaction Type | Reagents and Conditions | Product |

| Halogenation (Iodination) | Phosphoric acid, Alkali metal iodide | Iodinated elaidic acid ethyl ester |

| Oxidation (Epoxidation) | Peroxy acid | 9,10-Epoxyoctadecanoic acid ethyl ester |

| Metathesis | Grubbs second-generation catalyst | Mixture of shorter and longer chain diesters and alkenes |

| Aromatization | Heating with Pd/AC catalyst | Aromatic fatty acid ethyl esters tdx.cat |

Green Chemistry Principles in Elaidic Acid Ethyl Ester Synthesis Research

The synthesis of fatty acid ethyl esters, including elaidic acid ethyl ester, is increasingly being viewed through the lens of green chemistry, aiming for more sustainable and environmentally benign processes. rsc.orgwhiterose.ac.uk

A key focus is the use of renewable feedstocks . Elaidic acid ethyl ester can be produced from the transesterification of triglycerides found in natural oils. While elaidic acid itself is primarily formed during industrial hydrogenation of vegetable oils, the use of waste oils and fats as starting materials aligns with the principles of a circular economy. wikipedia.orgatamankimya.comrsc.org

The development of greener catalysts is another important area. Traditional acid and base catalysts can be corrosive and produce significant waste. tandfonline.com Enzymatic catalysis, using lipases, offers a milder and more selective alternative that operates under less harsh conditions. google.commdpi.com The use of solid acid catalysts and ionic liquids is also being explored to facilitate easier separation and recycling of the catalyst. tandfonline.com For example, a Brønsted acidic-surfactant-combined ionic liquid has been shown to be an efficient and reusable catalyst for the esterification of oleic acid with ethanol. tandfonline.com

Solvent selection is another critical aspect of green synthesis. The use of hazardous organic solvents is being minimized or replaced with greener alternatives. mdpi.com Solvent-free reaction conditions are highly desirable. researchgate.netmdpi.com Recent research has explored the use of a vortex fluidic device (VFD) for the solvent-free production of fatty acid ethyl esters, which can enhance reaction efficiency through mechanical energy input. rsc.org

Energy efficiency is also a consideration. Methods that can proceed at lower temperatures and pressures, such as enzymatic reactions or those utilizing advanced reactor technologies like the VFD, contribute to a more sustainable process. rsc.orgmdpi.com

Table 3: Application of Green Chemistry Principles in Elaidic Acid Ethyl Ester Synthesis

| Green Chemistry Principle | Application in Synthesis | Research Finding |

| Use of Renewable Feedstocks | Synthesis from vegetable oils and waste fats | Valorization of industrial byproducts like high oleic acid waste for ethyl oleate (B1233923) production. rsc.org |

| Greener Catalysts | Enzymatic catalysis (lipases), solid acids, ionic liquids | Lipase-catalyzed transesterification minimizes isomerization and operates under mild conditions. google.com Brønsted acidic-surfactant-combined ionic liquids show high catalytic activity and reusability. tandfonline.com |

| Safer Solvents and Auxiliaries | Solvent-free synthesis, use of green solvents | Vortex fluidic device (VFD) enables hazardous solvent-free production of fatty acid ethyl esters. rsc.org |

| Energy Efficiency | Lower reaction temperatures and pressures | Enzymatic reactions and VFD-assisted synthesis can proceed under milder conditions than traditional methods. rsc.orgmdpi.com |

| Process Intensification | Advanced reactor technologies | VFD technology can increase product yield by enhancing fluid flow and shear forces. rsc.org |

Sophisticated Analytical Techniques for Elaidic Acid Ethyl Ester Characterization and Quantification

Chromatographic Separation and Detection of Elaidic Acid Ethyl Ester

Chromatographic techniques are fundamental for isolating elaidic acid ethyl ester from complex matrices. The choice of method depends on the specific analytical goal, such as profiling, quantification, or stereoisomeric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Elaidic Acid Ethyl Ester Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of FAEEs, including elaidic acid ethyl ester. nih.govresearchgate.net This method offers high resolution and sensitivity, allowing for both identification and quantification.

For effective profiling, the selection of the GC column is critical. Nonpolar dimethylpolysiloxane columns are often used for the general quantification of FAEEs. nih.gov However, to resolve geometric isomers like elaidic acid ethyl ester (trans-C18:1) and oleic acid ethyl ester (cis-C18:1), highly polar ionic liquid capillary columns (e.g., SLB-IL111) are particularly effective. Advanced techniques such as heart-cutting multidimensional GC (GCxGC) can further enhance the resolution of co-eluting esters.

In GC-MS analysis, after chromatographic separation, the compound is ionized, typically by electron ionization (EI), and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint that confirms the identity of the analyte. For elaidic acid ethyl ester, the mass spectrum shows characteristic fragment ions. nih.gov The fragment at m/z=88, resulting from a McLafferty rearrangement, is indicative of an ethyl ester. researchgate.net

Table 1: GC-MS Fragmentation Data for Elaidic Acid Ethyl Ester

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Ion |

|---|---|---|

| 54 | 99.99 | Top Peak |

| 69 | 87.40 | - |

| 101 | 65.80 | - |

| 56 | 45.80 | - |

| 84 | 41.40 | - |

Data sourced from PubChem CID 5364430. nih.gov

Quantification is typically achieved by using an internal standard, such as ethyl heptadecanoate, and creating calibration curves. researchgate.netnih.gov This approach ensures accuracy and reproducibility in determining the concentration of elaidic acid ethyl ester in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Elaidic Acid Ethyl Ester Analysis

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), provides a robust alternative for the analysis of FAEEs, especially in complex biological samples like plasma or dried blood spots. researchgate.netnih.gov This technique is highly sensitive and specific, making it suitable for detecting low concentrations of analytes.

A common approach involves reversed-phase liquid chromatography, often using a C18 column, to separate the FAEEs. researchgate.netnih.gov The separation is typically achieved using a gradient elution system, for example with a mobile phase consisting of methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate (B1210297). researchgate.net

Following chromatographic separation, the analyte is ionized, commonly using atmospheric pressure chemical ionization (APCI) in positive mode. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This allows for precise quantification even in complex matrices. researchgate.net Studies have demonstrated lower limits of quantitation (LLOQ) in the low ng/mL range for major FAEEs in biological samples. nih.gov

Table 2: Example LC-MS/MS Method Parameters for FAEE Analysis

| Parameter | Condition |

|---|---|

| Chromatography | Reversed-Phase |

| Column | C18 |

| Mobile Phase | Gradient of methanol and 1.0 mM ammonium acetate in water |

| Ionization | APCI (Positive Mode) |

| Detection | Multiple Reaction Monitoring (MRM) |

Parameters are generalized from methods for FAEE analysis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development for Elaidic Acid Ethyl Ester

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a versatile and reliable method for the quantification of trans fatty acids and their esters. While many published methods focus on the free acid form, the principles are directly applicable to the ethyl ester. alquds.eduresearchgate.netalquds.edu Purity validation of elaidic acid ethyl ester can be performed using HPLC with UV detection at 210 nm.

A typical HPLC method for elaidic acid analysis, which can be adapted for its ethyl ester, uses a reversed-phase C18 column. alquds.eduresearchgate.netalquds.edu An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v) often containing a small amount of acetic acid, is commonly employed at a consistent flow rate. alquds.eduresearchgate.net Detection is achieved by monitoring the UV absorbance at around 205 nm, where the carboxyl group or ester linkage absorbs light. alquds.eduresearchgate.netalquds.edu

The method's validation includes assessing linearity, accuracy, precision, and selectivity. alquds.edu A key advantage of HPLC is its ability to achieve good separation between elaidic acid and its cis-isomer, oleic acid, which is crucial for accurate quantification in mixtures. alquds.edualquds.edu

Chiral Chromatography for Stereoisomeric Analysis of Elaidic Acid Ethyl Ester

Chiral chromatography is a specialized technique used to separate enantiomers and diastereomers. While elaidic acid ethyl ester itself is achiral, it can be a component of chiral molecules, such as triacylglycerols, or it can be derivatized with a chiral reagent to enable separation of resulting diastereomers. aocs.orgwur.nl

The analysis of chiral lipids often involves two main strategies. The first is the use of a chiral stationary phase (CSP) in either HPLC or GC. The second approach involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral column. aocs.orgwur.nl For instance, hydroxy fatty acids can be derivatized with enantiopure (S)-ibuprofen and the resulting diastereomeric esters can be resolved via achiral GC-MS. wur.nl

The separation of triacylglycerol enantiomers containing different fatty acyl groups is a significant challenge in lipid analysis. acs.org Chiral HPLC systems, sometimes incorporating sample recycling, have been developed to resolve these complex mixtures. acs.org While direct chiral analysis of elaidic acid ethyl ester is uncommon, these principles would apply if it were part of a more complex, chiral lipid structure. The separation relies on subtle differences in the interactions between the diastereomers and the stationary phase. aocs.org

Spectroscopic Identification and Structural Elucidation of Elaidic Acid Ethyl Ester

Spectroscopic methods are indispensable for confirming the chemical structure of elaidic acid ethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elaidic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including elaidic acid ethyl ester. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the protons and carbon atoms.

In the ¹H NMR spectrum of elaidic acid ethyl ester, distinct signals confirm its structure. Key resonances include:

A triplet corresponding to the terminal methyl group (-CH₃) of the fatty acid chain.

A quartet and a triplet characteristic of the ethyl ester group (-O-CH₂-CH₃).

A multiplet around 5.3-5.4 ppm corresponding to the two vinyl protons (-CH=CH-) of the trans double bond. The coupling constant for these protons is indicative of the trans geometry.

Multiplets for the various methylene (B1212753) groups (-CH₂-) along the aliphatic chain. nih.govchemicalbook.comchemicalbook.com

NMR is also a valuable tool for assessing the purity of synthesized elaidic acid ethyl ester, complementing chromatographic methods by providing an orthogonal confirmation of identity and purity.

Infrared (IR) and Raman Spectroscopy of Elaidic Acid Ethyl Ester

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers powerful non-destructive methods for elucidating the structural features of elaidic acid ethyl ester. These techniques are particularly adept at identifying the distinctive trans configuration of the carbon-carbon double bond, which is the defining characteristic of elaidic acid derivatives compared to their cis isomers, such as ethyl oleate (B1233923).

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the characterization of fatty acid esters. The IR spectrum of elaidic acid ethyl ester displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups. A key diagnostic feature for the trans double bond is the strong absorption band observed around 969 cm⁻¹. researchgate.net This band arises from the C-H out-of-plane bending vibration of the hydrogens attached to the trans double bond. In contrast, the corresponding cis isomer (ethyl oleate) exhibits a characteristic band around 720 cm⁻¹ and lacks the prominent 969 cm⁻¹ peak.

Other significant peaks in the FTIR spectrum of elaidic acid ethyl ester include a strong C=O stretching vibration for the ester group typically found around 1740-1750 cm⁻¹, C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹, and C-O stretching vibrations between 1100 and 1200 cm⁻¹. nih.govacs.org

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR spectroscopy and is highly effective for analyzing fatty acid isomers. mdpi.com The C=C stretching vibration in the Raman spectrum is particularly sensitive to the cis/trans configuration. For elaidic acid and its esters, the trans C=C stretch gives rise to a distinct peak around 1669-1670 cm⁻¹. researchgate.netresearchgate.net This is clearly separated from the cis C=C stretching peak of oleic acid derivatives, which appears around 1656 cm⁻¹. researchgate.net The intensity ratio of the C=C stretch (around 1650 cm⁻¹) to the CH₂ bend (around 1440 cm⁻¹), often expressed as I₁₆₅₀/I₁₄₄₀, can be used to quantify the degree of unsaturation. pnas.org

The following table summarizes the key vibrational bands used to distinguish elaidic acid ethyl ester.

| Spectroscopy Type | Wavenumber (cm⁻¹) | Vibrational Assignment | Significance |

| Infrared (IR) | ~969 | C-H out-of-plane bend | Diagnostic for trans C=C double bond researchgate.net |

| Infrared (IR) | ~1740-1750 | C=O stretch (ester) | Confirms ester functional group acs.org |

| Infrared (IR) | ~2853, ~2923 | C-H stretch (alkane CH₂) | Characteristic of the fatty acid chain semanticscholar.org |

| Raman | ~1670 | C=C stretch | Diagnostic for trans C=C double bond researchgate.netresearchgate.net |

| Raman | ~1440 | CH₂ scissoring/bending | Reference peak for unsaturation index pnas.org |

| Raman | ~1300 | CH₂ twisting/wagging | Part of the fatty acid chain fingerprint mdpi.com |

Advanced Mass Spectrometry Techniques for Elaidic Acid Ethyl Ester

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of fatty acid esters. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides high sensitivity and specificity.

Fragmentation Pathways and Isomeric Differentiation of Elaidic Acid Ethyl Ester

Standard electron ionization (EI) mass spectrometry provides a molecular ion peak (M⁺•) for elaidic acid ethyl ester (C₂₀H₃₈O₂) at a mass-to-charge ratio (m/z) of 310.5. nih.gov The fragmentation pattern under EI conditions includes characteristic ions, but it is often insufficient to definitively locate the double bond or differentiate between cis and trans isomers without reference standards. aocs.org The EI-MS spectrum shows major fragment ions at m/z 54, 69, 84, and 101. nih.gov

Differentiating positional and geometric isomers of fatty acid esters is a significant challenge. Conventional Collision-Induced Dissociation (CID) in tandem mass spectrometry often fails to produce diagnostic fragments that can pinpoint the double bond's location, as fragmentation primarily occurs at the ester group. sciex.com

To overcome this, advanced MS techniques have been developed. Electron Activated Dissociation (EAD) is a newer fragmentation method that can cleave along the fatty acid's carbon backbone, generating diagnostic fragments. This allows for the precise localization of the double bond. sciex.com For instance, EAD of derivatized oleic and elaidic acid isomers generates unique fragment ions that distinguish them from other isomers like vaccenic acid. sciex.com Other strategies include derivatization to introduce a charge site, or techniques like ozone electrospray ionization mass spectrometry (OzESI-MS), which cleaves the molecule specifically at the double bond to reveal its position. sciex.com

Tandem Mass Spectrometry (MS/MS) for Elaidic Acid Ethyl Ester Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for both characterizing and quantifying elaidic acid ethyl ester, especially in complex mixtures. nih.gov In a typical LC-MS/MS workflow, the parent ion corresponding to elaidic acid ethyl ester is selected in the first mass analyzer (Q1), fragmented (e.g., via CID), and the resulting product ions are monitored in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. nih.govnih.gov

While CID of the protonated molecule may not reveal the double bond position, it provides specific parent-product ion transitions that are unique to the molecule as a whole, allowing for highly specific quantification. researchgate.net For fatty acid ethyl esters, common transitions involve the neutral loss of ethanol (B145695) or other parts of the ester group. The development of validated LC-MS/MS methods is crucial for pharmacokinetic studies and trace-level detection in various biological matrices. nih.govnih.gov

Quantitative Methodologies for Elaidic Acid Ethyl Ester in Research Matrices

Accurate quantification of elaidic acid ethyl ester is critical in fields ranging from food science to biomedical research. The choice of methodology often depends on the matrix complexity, required sensitivity, and available instrumentation.

Commonly used techniques include Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. journalcjast.comqub.ac.uk For GC-based methods, fatty acids are typically converted to their ester derivatives (like ethyl or methyl esters) to improve volatility and chromatographic behavior. Ionic liquid capillary columns in GC can enhance the separation of cis and trans isomers like ethyl oleate and elaidic acid ethyl ester.

Validation of Analytical Methods for Elaidic Acid Ethyl Ester

The reliability of any quantitative data depends on rigorous method validation. Validation ensures that the analytical method is accurate, precise, specific, and robust for its intended purpose. Key validation parameters, as demonstrated in studies developing methods for elaidic acid or its esters, include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and robustness. journalcjast.comqub.ac.uk

For example, a validated reversed-phase HPLC method for elaidic acid demonstrated excellent linearity (r² > 0.999) over a wide concentration range, with recovery rates in oil matrices between 94.5% and 98.7%. journalcjast.com The precision was high, with a relative standard deviation (RSD) of less than 1% for replicate injections. journalcjast.com Similarly, an international validation study for a new, faster SPE/GC-FID method for fatty acid ethyl esters in olive oil established key performance characteristics. qub.ac.uk

The following table showcases typical validation parameters from published methods for elaidic acid or related fatty acid ethyl esters.

| Parameter | HPLC-UV Method (Elaidic Acid) journalcjast.com | SPE/GC-FID Method (FAEEs) qub.ac.uk |

| Linearity (Range) | 3-1000 mg L⁻¹ (r² > 0.999) | 10–134 mg/kg (R² > 0.999) |

| Accuracy (% Recovery) | 94.5 - 98.7% | 85 - 96% (for various FAEEs) |

| Precision (RSDr) | < 1% | < 10% |

| Reproducibility (RSDR) | Not specified | < 20% |

| LOD | Not specified | < 0.5 mg/kg |

| LOQ | Not specified | < 0.5 mg/kg |

Trace Analysis of Elaidic Acid Ethyl Ester in Complex Research Samples

Detecting and quantifying trace amounts of elaidic acid ethyl ester in complex biological or food samples requires highly sensitive and selective analytical techniques. LC-MS/MS is a premier technique for this purpose due to its ability to minimize matrix interference and achieve very low detection limits. nih.gov

Methods incorporating stable isotope dilution analysis (SIDA), where a known amount of a labeled internal standard (e.g., deuterium-labeled elaidic acid ethyl ester) is added at the beginning of sample preparation, provide the highest accuracy for trace quantification. nih.gov This approach corrects for analyte loss during extraction and purification and compensates for matrix effects during ionization.

For instance, an LC-MS/MS method developed for glycidyl (B131873) fatty acid esters in edible oils achieved detection limits as low as 1-3 µg/kg by using a larger sample size and a pre-concentration step. nih.gov Another method for long-chain fatty acid ethyl esters in alcoholic beverages using magnetic solid-phase extraction coupled with GC-MS reported detection limits in the range of 9.1 to 42.9 µg/L. sciopen.com These examples underscore the capability of modern analytical instrumentation to perform reliable trace analysis of elaidic acid ethyl ester and related compounds in challenging research samples.

Metabolic Pathways and Biochemical Transformations of Elaidic Acid Ethyl Ester in Model Systems

Enzymatic Hydrolysis of Elaidic Acid Ethyl Ester in Cell-Free and Cellular Systems

The initial and rate-limiting step in the metabolism of elaidic acid ethyl ester is its hydrolysis into elaidic acid and ethanol (B145695). This process is catalyzed by a class of enzymes known as esterases.

Several enzymes with esterase activity have been shown to hydrolyze fatty acid ethyl esters (FAEEs), including the ethyl ester of elaidic acid's cis-isomer, oleic acid. It is understood that these enzymes act on elaidic acid ethyl ester as well. One such significant enzyme is the pancreatic cholesterol esterase (also known as sterol-ester acylhydrolase), which can mediate the esterification of fatty acids with ethanol and also catalyze the reverse hydrolytic reaction. pnas.org

In studies on human pancreatic tissue, a fatty acid ethyl ester synthase was purified and found to be a member of the lipase (B570770) family. nih.gov This enzyme not only synthesizes but also hydrolyzes ethyl oleate (B1233923). nih.gov Kinetic analyses of this enzyme revealed a marked substrate specificity, favoring unsaturated 18-carbon fatty acids. nih.gov The rates of synthesis for various ethyl esters provide insight into the enzyme's affinity for different fatty acid substrates. nih.gov

Another enzyme implicated in the hydrolysis of FAEEs is the hormone-sensitive lipase, which has been demonstrated to hydrolyze emulsified ethyl oleate with an efficiency comparable to that of trioleoylglycerol. nih.gov

Research into the subcellular distribution of FAEEs provides clues about the site of their hydrolysis. In studies involving rats chronically exposed to ethanol, FAEEs were found to accumulate in adipose tissue. nih.gov Closer examination of isolated adipocytes revealed that the bulk of these esters was located in a membrane preparation. nih.gov This suggests that FAEEs are primarily stored in the membranous parts of the fat cells and that their hydrolysis likely occurs at or near these cellular membranes, where lipases such as hormone-sensitive lipase are active. nih.gov

Absorption and Distribution Dynamics of Elaidic Acid Ethyl Ester in in vitro and in vivo Animal Models

Following administration, elaidic acid ethyl ester and its metabolites are absorbed and distributed to various tissues throughout the body.

Once hydrolyzed, the resulting free elaidic acid must cross the cell membrane to be utilized by the body. This is not a simple diffusion process. Studies have identified a specific membrane fatty acid binding protein (MFABP) in the brush border membranes of the jejunum that facilitates the uptake of long-chain fatty acids. jci.org The process is a saturable, carrier-mediated transport system. jci.org In vivo experiments using perfused rat jejunal segments have confirmed that inhibiting this binding protein markedly reduces the absorption of oleic acid. jci.org This mechanism is also presumed to be responsible for the uptake of elaidic acid following the hydrolysis of its ethyl ester. While some research suggests that small amounts of intact FAEEs may be absorbed directly from the plasma, the predominant pathway involves extracellular hydrolysis followed by carrier-mediated transport of the free fatty acid. jci.orgresearchgate.net

After absorption, the metabolites of elaidic acid ethyl ester are distributed to various organs. A study using radiolabeled ethyl linoleate (B1235992), a structurally similar fatty acid ethyl ester, provided insights into this distribution. Two hours after administration to rats, the majority of the radioactivity was recovered in the liver and lungs, with smaller amounts found in the heart, spleen, and kidneys. researchgate.net This indicates that the liver is a primary site for the metabolism of absorbed fatty acids.

Furthermore, studies have shown that FAEEs can accumulate in certain tissues, particularly with chronic ethanol consumption. In rats exposed to ethanol for several weeks, significant levels of ethyl esters of oleic, palmitic, stearic, and linoleic acids were found in adipose tissue. nih.gov Similarly, postmortem analysis of adipose tissue from chronic alcoholics revealed the presence of FAEEs even when blood ethanol was undetectable. nih.gov This suggests that adipose tissue acts as a long-term reservoir for these metabolites. nih.govnih.gov

Beta-Oxidation and Catabolism of Elaidic Acid Ethyl Ester

Once elaidic acid is released from its ethyl ester form and taken up by cells, it enters the mitochondrial matrix to be broken down for energy via beta-oxidation. wikipedia.org However, the catabolism of elaidic acid presents unique challenges compared to its cis-isomer, oleic acid, due to the trans configuration of its double bond.

The degradation of elaidoyl-CoA by rat liver or heart mitochondria is effective, but it leads to the accumulation of a specific intermediate metabolite. nih.govresearchgate.net This metabolite has been identified as 5-trans-tetradecenoyl-CoA. nih.govresearchgate.net The accumulation occurs because 5-trans-tetradecenoyl-CoA is a poorer substrate for the enzyme long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis isomer. nih.govresearchgate.net

This inefficient dehydrogenation step results in what is described as a "leaky" beta-oxidation process. nih.govresearchgate.net The buildup of 5-trans-tetradecenoyl-CoA in the mitochondrial matrix facilitates its hydrolysis and subsequent conversion to 5-trans-tetradecenoylcarnitine, allowing a partially degraded fatty acid to be exported from the mitochondria. nih.govresearchgate.net

Table of Mentioned Chemical Compounds

Mitochondrial and Peroxisomal Pathways of Elaidic Acid Ethyl Ester Degradation

Following its probable hydrolysis to elaidic acid, the degradation of the fatty acid backbone occurs primarily through β-oxidation within two key cellular organelles: mitochondria and peroxisomes. mdpi.com While both organelles break down fatty acids, they have distinct roles and enzymatic machinery. mdpi.com

Mitochondria are the primary sites for the β-oxidation of short, medium, and long-chain fatty acids to generate ATP. mdpi.com The process involves a cycle of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase. This cycle sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2 in each round. Studies have shown that fatty acid ethyl esters can bind to mitochondria and, upon their cleavage, the released fatty acid can impair mitochondrial function by uncoupling oxidative phosphorylation, leading to less efficient energy production. nih.gov

Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids, which are then further metabolized in mitochondria. mdpi.comnih.gov The peroxisomal β-oxidation pathway is similar to the mitochondrial one but with some key differences. oulu.fi The initial dehydrogenation step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX1) that directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂). mdpi.com Subsequent steps are catalyzed by a multifunctional protein and a peroxisomal thiolase. mdpi.com The shortened acyl-CoAs are then transported to mitochondria for complete oxidation.

Energetic Yields from Elaidic Acid Ethyl Ester Catabolism

The energetic yield from the catabolism of elaidic acid ethyl ester is derived from the complete oxidation of its elaidic acid component to CO₂ and H₂O. Elaidic acid (C18:1) first needs to be activated to elaidoyl-CoA, a process that consumes two ATP equivalents. The β-oxidation of the 18-carbon chain proceeds through several cycles. Due to the presence of a double bond at the ninth carbon, specific enzymes are required to handle the unsaturated intermediate, slightly altering the energy yield compared to its saturated counterpart, stearic acid.

The breakdown of elaidoyl-CoA (C18:1) requires 8 cycles of β-oxidation. However, the double bond at C9 bypasses the first FAD-dependent dehydrogenation step, meaning one less FADH₂ is produced. The process yields 9 molecules of acetyl-CoA, 7 molecules of FADH₂, and 8 molecules of NADH.

Below is a detailed calculation of the net ATP produced.

Interactive Table: Calculated ATP Yield from Elaidic Acid Oxidation

| Metabolic Stage | Products | ATP per Product | Total ATP |

| Activation | - | - | -2 |

| β-Oxidation | 8 NADH | 2.5 | 20 |

| 7 FADH₂ | 1.5 | 10.5 | |

| Citric Acid Cycle | 9 Acetyl-CoA | - | - |

| From Acetyl-CoA | 27 NADH | 2.5 | 67.5 |

| 9 FADH₂ | 1.5 | 13.5 | |

| 9 GTP | 1 | 9 | |

| Total Gross ATP | 120.5 | ||

| Net ATP Yield | 118.5 |

Incorporation and Remodeling of Elaidic Acid Ethyl Ester into Complex Lipids

Once elaidic acid is released from its ethyl ester form, it can be integrated into various complex lipid molecules, altering the composition and potentially the function of cellular membranes and lipid droplets.

Integration of Elaidic Acid Ethyl Ester into Triglycerides and Phospholipids (B1166683) in Cell Lines

Research using model systems like Ehrlich ascites tumor cells (EATC) has demonstrated that elaidic acid is readily incorporated into cellular lipids. nih.gov This incorporation occurs primarily in phospholipids, with the highest concentrations found in choline (B1196258) phospholipids and ethanolamine (B43304) phospholipids. nih.gov Studies have also observed that treating hepatic cell lines (HuH-7) with elaidic acid leads to a significant increase in the synthesis of cholesteryl esters and triglycerides. While these studies used elaidic acid directly, it is the metabolic product of elaidic acid ethyl ester hydrolysis, indicating a likely pathway for the ester's influence on lipid composition. The incorporation of elaidic acid into phospholipids can alter the fatty acid profile of the cell, for instance, by reducing the proportion of polyunsaturated fatty acids compared to cells grown with oleic acid. nih.gov

Interactive Table: Incorporation of Elaidic Acid into Cellular Lipids (Ehrlich Ascites Tumor Cells)

| Lipid Fraction | Observation | Research Finding |

| Phospholipids | Major site of incorporation | Highest incorporation into choline and ethanolamine phospholipids. nih.gov |

| Neutral Lipids | Lower incorporation | Neutral lipids in ascites fluid were not significantly altered. nih.gov |

| Overall Effect | Altered fatty acid profile | EATC phospholipids showed reduced levels of polyunsaturated fatty acids. nih.gov |

Biotransformation of Elaidic Acid Ethyl Ester to other Fatty Acid Derivatives in Animal Models

In animal models, the metabolism of fatty acid ethyl esters (FAEEs) is an active area of research, particularly in the context of ethanol metabolism. nih.gov Following ethanol consumption, FAEEs, including ethyl oleate, ethyl palmitate, and ethyl stearate (B1226849), are formed and can accumulate in various tissues like the pancreas, liver, and adipose tissue. nih.govnih.govnih.gov While direct studies on the biotransformation of elaidic acid ethyl ester are limited, the metabolic machinery that processes other C18 fatty acid esters would be expected to act on it as well. The elaidic acid released after hydrolysis can undergo the same modifications as other fatty acids, such as desaturation and elongation, leading to the formation of other trans-fatty acid derivatives, although this is less common than the metabolism of cis-isomers.

Regulation of Elaidic Acid Ethyl Ester Metabolism by Enzymes and Cofactors

The metabolic pathways involving elaidic acid ethyl ester are tightly regulated by a host of enzymes and cofactors. The synthesis of FAEEs, including elaidic acid ethyl ester, is catalyzed by fatty acid ethyl ester synthase (FAEES), an enzyme activity that has been identified in various tissues. nih.govnih.gov Conversely, the breakdown of these esters is carried out by esterases, such as hormone-sensitive lipase. nih.gov

The subsequent β-oxidation of elaidic acid is regulated at multiple levels. The transport of fatty acids into the peroxisomes and mitochondria is a key control point. The enzymatic steps of the β-oxidation spiral themselves are subject to regulation. A major regulator of fatty acid catabolism is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). mdpi.com PPARα is a nuclear receptor that, when activated by fatty acids and their derivatives, upregulates the expression of genes encoding for the enzymes of both peroxisomal and mitochondrial β-oxidation, including acyl-CoA synthetase, ACOX1, and other key enzymes. mdpi.comnih.gov Cofactors such as CoA, NAD⁺, and FAD are essential for the β-oxidation process, and their availability can influence the rate of fatty acid degradation. frontiersin.org

Mechanistic Investigations of Elaidic Acid Ethyl Ester in Cellular and Pre Clinical Models

Elaidic Acid Ethyl Ester’s Influence on Cellular Membrane Architecture and Function

The structure and function of cellular membranes are critical for cellular homeostasis. Fatty acid esters like elaidic acid ethyl ester can incorporate into the lipid bilayers of cell membranes, potentially altering their physicochemical properties.

Interaction of Elaidic Acid Ethyl Ester with Membrane Proteins and Lipids

The incorporation of elaidic acid ethyl ester into the cell membrane can influence the function of integral and peripheral membrane proteins. Changes in the lipid environment can modulate the activity of enzymes and receptors embedded within the membrane. mdpi.com For instance, research on elaidic acid has shown that it can affect the activity of enzymes like cholesteryl ester transfer protein (CETP), which is involved in lipid transport. atamankimya.comeur.nl This interaction is significant as alterations in membrane lipid composition can dramatically alter protein-lipid interactions that are crucial for cellular signaling. mdpi.com

Modulation of Gene Expression and Signaling Pathways by Elaidic Acid Ethyl Ester

Elaidic acid ethyl ester and its parent compound, elaidic acid, have been shown to influence various gene expression profiles and signaling cascades within cells.

Transcriptomic Analysis of Elaidic Acid Ethyl Ester Effects in Cell Cultures

While specific transcriptomic analyses solely focused on elaidic acid ethyl ester are not extensively detailed in the provided results, studies on related fatty acids provide insights. Transcriptomic analyses in yeast have demonstrated that the presence of different fatty acids can lead to significant changes in gene expression, affecting various metabolic pathways. plos.org For example, in Saccharomyces cerevisiae, the addition of unsaturated fatty acids influenced the transcription of genes involved in yeast growth, stress responses, and amino acid transportation. nih.gov Such studies highlight the potential for elaidic acid ethyl ester to similarly modulate gene expression, although direct evidence is needed.

Activation of Nuclear Receptors (e.g., PPARs) by Elaidic Acid Ethyl Ester in Reporter Assays

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in lipid and glucose metabolism. atamankimya.com Fatty acids and their derivatives can act as ligands for these receptors. pnas.org Reporter gene assays have been utilized to demonstrate that various fatty acids can activate PPARs. nih.govnih.govresearchgate.net For instance, elaidic acid has been shown to act as an agonist for both PPARγ and PPARα. atamankimya.com This activation is significant as PPARs regulate the expression of genes involved in lipid metabolism and energy homeostasis. pnas.org The binding of a ligand, such as a fatty acid derivative, to a PPAR leads to the recruitment of coactivator proteins and subsequent changes in the transcription of target genes. nih.gov

Table 1: Activation of Nuclear Receptors by Fatty Acids in Reporter Assays

| Fatty Acid/Derivative | Nuclear Receptor | Effect | Cell/Assay Type |

| Elaidic acid | PPARγ | Agonist | In vitro |

| Elaidic acid | PPARα | Agonist | In vitro |

| Various Fatty Acids | PPARα, PPARγ | Direct Binding and Activation | Competition Binding Assays |

This table is a summary of findings on fatty acid interactions with PPARs and is not exclusively focused on elaidic acid ethyl ester due to limited specific data.

Impact of Elaidic Acid Ethyl Ester on Intracellular Signaling Cascades

Research has indicated that elaidic acid can influence intracellular signaling pathways. In colorectal cancer cells, elaidic acid was found to induce signaling through G-protein coupled receptors GPR40 and GPR120, leading to the transactivation of the epidermal growth factor receptor (EGFR). nih.gov This signaling cascade subsequently upregulated the expression of genes associated with stemness and epithelial-mesenchymal transition. nih.gov Furthermore, in neuronal cells, elaidic acid has been shown to induce apoptosis by promoting the accumulation of reactive oxygen species (ROS) and activating the endoplasmic reticulum (ER) stress/unfolded protein response (UPR) signaling pathway. nih.gov Specifically, it influenced the expression of ER stress-associated molecules like glucose-regulated protein 78 (GRP78), activating transcription factor 4 (ATF4), and CCAAT/enhancer-binding protein homologous protein (CHOP). nih.gov

Cellular Responses to Elaidic Acid Ethyl Ester in in vitro Systems

Effects on Lipid Droplet Formation and Dynamics in Adipocytes

The influence of elaidic acid, the primary trans fatty acid, and by extension its ethyl ester, on lipid droplet formation and dynamics in adipocytes is a critical area of investigation. Lipid droplets are cellular organelles responsible for storing neutral lipids. life-science-alliance.org In adipocytes, the dynamics of these droplets—their formation, growth, and breakdown (lipolysis)—are central to systemic energy balance.

While direct studies on elaidic acid ethyl ester are limited, research on elaidic acid provides significant insights. Studies have shown that treatment of adipocytes with certain fatty acids can influence lipid droplet accumulation. For instance, in cultured adipocytes, some fatty acid derivatives have been observed to lower the abundance of lipid droplets. nih.gov Conversely, other studies have demonstrated that long-chain fatty acids can promote the synthesis of lipid droplets. researchgate.net The specific effects are often dependent on the type of fatty acid, whether saturated or unsaturated, and its isomeric form (cis or trans). researchgate.net For example, some unsaturated fatty acids have been shown to induce lipid droplet formation in cultured mammary epithelial cells, while saturated fatty acids did not, even though both increased triacylglycerol content. researchgate.net This suggests a divergence in the metabolic pathways and the physical incorporation of different fatty acids into lipid droplets.

It is hypothesized that elaidic acid, due to its linear structure, may be incorporated into triglycerides and stored in lipid droplets. The efficiency of its mobilization from these stores compared to its cis-isomer, oleic acid, is a key question. The enzymes responsible for lipolysis, such as adipose triglyceride lipase (B570770) (ATGL), show substrate specificity. life-science-alliance.org For instance, one study demonstrated that the enzyme Ces1d exhibits direct hydrolytic activity on lipid droplets in white adipose tissue, producing a unique profile of free fatty acids. life-science-alliance.org The impact of the trans-configuration of elaidic acid on the activity of these lipases is an area of active research.

Influence on Apoptosis and Cell Viability in Cultured Cells

Elaidic acid has been shown to exert significant effects on apoptosis and cell viability in various cultured cell lines. In human neuroblastoma SH-SY5Y cells, treatment with elaidic acid led to a dose- and time-dependent decrease in cell viability. nih.gov Specifically, cell viability was significantly reduced at concentrations ranging from 50 to 800 µM after 24 hours of treatment. nih.gov This inhibition of cell growth was accompanied by an induction of apoptosis. nih.govnih.gov For example, a significant increase in the percentage of apoptotic cells was observed in SH-SY5Y cells treated with 100 µM elaidic acid. nih.gov

Further investigations into the mechanisms of elaidic acid-induced apoptosis have pointed towards the involvement of mitochondrial pathways. A loss of mitochondrial membrane potential (MMP), an early event in apoptosis, was observed in a dose-dependent manner in SH-SY5Y cells treated with elaidic acid. nih.gov This suggests that elaidic acid can trigger the intrinsic apoptotic cascade.

In the context of cancer cells, the effects of elaidic acid on apoptosis and viability can be multifaceted. One study on colorectal cancer cell lines (CT26 and HT29) demonstrated that elaidic acid treatment actually enhanced cell growth and survival, exhibiting an anti-apoptotic effect in this specific context. karger.com This suggests that the influence of elaidic acid on cell viability and apoptosis may be cell-type specific and dependent on the underlying cellular context and signaling pathways.

Studies on fatty acid ethyl esters (FAEEs) in general have also provided insights. For example, treatment of HepG2 cells with ethyl palmitate and ethyl stearate (B1226849) was shown to induce apoptosis and perturb the cell cycle. nih.gov While this study did not specifically use elaidic acid ethyl ester, it supports the concept that FAEEs can have pro-apoptotic effects.

The following table summarizes the observed effects of elaidic acid on cell viability and apoptosis in different cell lines:

| Cell Line | Concentration of Elaidic Acid | Observed Effect on Cell Viability | Observed Effect on Apoptosis | Reference |

| SH-SY5Y (Neuroblastoma) | 50-800 µM | Decreased | Increased | nih.gov |

| SH-SY5Y (Neuroblastoma) | 100 µM | - | Significantly increased | nih.gov |

| CT26 (Colorectal Cancer) | Not specified | Increased | Decreased (anti-apoptotic) | karger.com |

| HT29 (Colorectal Cancer) | Not specified | Increased | Decreased (anti-apoptotic) | karger.com |

Role of Elaidic Acid Ethyl Ester in Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding and lipid synthesis. nih.gov Perturbations in its function can lead to a state known as ER stress, which activates the unfolded protein response (UPR). Chronic ER stress can ultimately trigger cell death. nih.govsemanticscholar.org

Studies have demonstrated that elaidic acid can induce ER stress in various cell types. In SH-SY5Y neuroblastoma cells, treatment with elaidic acid led to the upregulation of several key ER stress markers. nih.govsemanticscholar.org For instance, the expression of glucose-regulated protein 78 (GRP78), a master regulator of the UPR, was significantly increased at concentrations of 400 and 800 µM of elaidic acid. nih.govsemanticscholar.org Furthermore, the expression of activating transcription factor 4 (ATF4), another crucial component of the UPR, was also upregulated across a range of elaidic acid concentrations (20-400 µM). nih.govsemanticscholar.org These findings indicate that elaidic acid can activate the ER stress signaling pathway. nih.gov

Interestingly, not all fatty acids have the same effect on ER stress. In human coronary artery endothelial cells, while certain saturated fatty acids enhanced ER stress, oleic acid (the cis-isomer of elaidic acid) was found to suppress it. physiology.org This highlights the differential effects of cis and trans isomers on cellular stress pathways.

The table below summarizes the effect of elaidic acid on key ER stress markers in SH-SY5Y cells:

| ER Stress Marker | Elaidic Acid Concentration | Observed Effect | Reference |

| GRP78 | 400 µM | Upregulated | nih.govsemanticscholar.org |

| GRP78 | 800 µM | Upregulated | nih.govsemanticscholar.org |

| ATF4 | 20-400 µM | Upregulated | nih.govsemanticscholar.org |

Impact of Elaidic Acid Ethyl Ester on Organelle Function in Cell Models

Mitochondrial Dynamics and Bioenergetics Alterations by Elaidic Acid Ethyl Ester

Mitochondria are dynamic organelles essential for cellular energy production, and their dysfunction is implicated in numerous pathologies. Fatty acid ethyl esters (FAEEs), as a class of molecules, have been shown to induce mitochondrial dysfunction. nih.gov Studies have demonstrated that FAEEs can lead to a concentration-dependent reduction in the respiratory control ratio, an index of the coupling of oxidative phosphorylation, and a decrease in the maximal rate of oxygen consumption in isolated myocardial mitochondria. nih.gov A significant portion of intracellularly synthesized ethyl esters has been found to bind to mitochondria. nih.gov It is proposed that the cleavage of these esters at or near the mitochondrial membrane releases fatty acids, which are potent uncouplers of oxidative phosphorylation, thereby impairing mitochondrial function. nih.gov

Research on elaidic acid specifically has further illuminated its impact on mitochondrial health. In L02 cells, elaidic acid treatment resulted in altered mitochondrial morphology, with a higher proportion of slender mitochondria and blurred cristae. frontiersin.org Some mitochondria even exhibited shrinkage, necrosis, and vacuolization. frontiersin.org This was accompanied by a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction. frontiersin.org In SH-SY5Y cells, elaidic acid also induced a dose-dependent loss of MMP, which is an early event in apoptosis. nih.gov

Furthermore, elaidic acid has been shown to increase the production of reactive oxygen species (ROS) in cells. nih.govfrontiersin.org In SH-SY5Y cells, increased ROS release was observed at higher concentrations of elaidic acid (200-800 µM). nih.gov This elevated oxidative stress can further damage mitochondria and contribute to cell death. Studies on renal tubular cells also found that elaidic acid caused mitochondrial damage and suppressed mitophagy, the process of clearing damaged mitochondria, leading to increased ROS levels.

The following table summarizes the effects of elaidic acid on mitochondrial parameters in different cell models:

| Cell Line/Model | Parameter | Observed Effect | Reference |

| Isolated Myocardial Mitochondria | Respiratory Control Ratio | Decreased | nih.gov |

| Isolated Myocardial Mitochondria | Maximal Oxygen Consumption | Decreased | nih.gov |

| L02 Cells | Mitochondrial Morphology | Altered (slender, blurred cristae) | frontiersin.org |

| L02 Cells | Mitochondrial Membrane Potential | Decreased | frontiersin.org |

| SH-SY5Y Cells | Mitochondrial Membrane Potential | Decreased (dose-dependent) | nih.gov |

| SH-SY5Y Cells | Reactive Oxygen Species (ROS) | Increased | nih.gov |

| Renal Tubular Cells | Mitochondrial Damage | Increased | |

| Renal Tubular Cells | Mitophagy | Suppressed |

Peroxisomal Activity Modulation by Elaidic Acid Ethyl Ester